molecular formula C13H13NO2 B1310892 (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid CAS No. 767282-94-0

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B1310892
CAS No.: 767282-94-0
M. Wt: 215.25 g/mol
InChI Key: JASNXOXPNZWQRV-LBPRGKRZSA-N
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Description

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and amino acids.

    Formation of Intermediate: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide.

    Coupling Reaction: The functionalized naphthalene is then coupled with an amino acid derivative under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

(S)-3-Amino-3-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound has a similar structure but with the naphthalene ring attached at a different position.

    3-Amino-3-(phenyl)propanoic acid: This compound features a phenyl ring instead of a naphthalene ring.

Uniqueness: (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid is unique due to the specific positioning of the naphthalene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-3-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASNXOXPNZWQRV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426849
Record name (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767282-94-0
Record name (3S)-3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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